molecular formula C8H6BrFO2 B157634 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone CAS No. 126581-65-5

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B157634
M. Wt: 233.03 g/mol
InChI Key: QFYYHGPQMZTLRB-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is a brominated ketone with a fluorine and hydroxyl substituent on the aromatic ring. While the provided papers do not directly discuss this compound, they offer insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic ketones typically involves halogenation reactions and the use of protective groups. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through the reaction of 4-bromophenol and benzoyl chloride . Similarly, 2-Bromo-1-(4-hydroxyphenyl)ethanone was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent . These methods suggest that the synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone could potentially be carried out through analogous bromination reactions, possibly starting from a fluorinated phenol.

Molecular Structure Analysis

The molecular structure of brominated ketones is often confirmed using X-ray crystallography. For example, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined using this technique, providing precise geometrical parameters . Additionally, computational methods such as Gaussian09 software package can be used to optimize the molecular structure and predict vibrational frequencies, as seen in the study of a pyrazole derivative . These techniques could be applied to determine the molecular structure of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and to predict its vibrational properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The intramolecular electrocyclic reactions of brominated cyclopentenones have been studied, which could provide insights into the reactivity of the bromine and hydroxyl groups in 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone . Moreover, the presence of a ketone group could allow for further functionalization through reactions such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. The crystal structure analysis provides information on the solid-state properties, such as crystal system and space group . Theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP), can give insights into the electronic properties and potential reactivity of the molecule . For instance, the MEP analysis can reveal the distribution of negative and positive charges across the molecule, which is crucial for understanding its interaction with other chemical species.

Scientific Research Applications

Synthesis and Characterization

  • A study reported the improvement of synthetic technology for a key intermediate structurally related to 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, which is used in the synthesis of Synephrine. This intermediate was synthesized with a high yield and purity, highlighting the compound's role in the efficient synthesis of bioactive molecules (Li Yu-feng, 2013).

Material Science Applications

  • Research into liquid crystalline polyethers based on conformational isomerism incorporated compounds with similar structures to 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. These studies have shown that specific substitutions on the phenyl ring affect the phase transition temperatures and thermodynamic parameters of the resulting polymers, suggesting applications in the development of new materials with tunable properties (V. Percec & M. Zuber, 1992).

Antimicrobial Activity

  • A novel series of compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone showed significant in vitro antimicrobial activity against bacterial and fungal organisms. This demonstrates the potential of using 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone as a precursor in the synthesis of bioactive molecules with antimicrobial properties (K. S. Kumar et al., 2019).

Chemical Synthesis

  • The compound has been utilized as a starting material in the synthesis of derivatives with potential applications in chemical sensing, as indicated by research on BODIPY-based probes. These studies illustrate how structural modifications of the compound can lead to materials that respond to specific chemical stimuli, such as sulfhydryl-specific cleavage reactions (T. Fang et al., 2019).

properties

IUPAC Name

2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYHGPQMZTLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381171
Record name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

CAS RN

126581-65-5
Record name 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5'-fluoro-2'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Hampannavar - 2016 - ukzn-dspace.ukzn.ac.za
Tuberculosis (TB) is a key health burden globally. With the emergence of resistance issue, the antitubercular research has been challenging. Novel effective drugs are immediately …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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